molecular formula C60H90N18O17 B12388784 H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH

H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH

Cat. No.: B12388784
M. Wt: 1335.5 g/mol
InChI Key: OESNJIQESULMGZ-FAHRUCGCSA-N
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Description

The compound H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH is a peptide composed of the amino acids serine, phenylalanine, histidine, glutamine, alanine, arginine, threonine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of peptide bonds.

    Reduction: Reduction of disulfide bonds in peptides containing cysteine.

    Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like sodium azide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of smaller peptide fragments, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and as catalysts in various reactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Employed in drug development, particularly in designing peptide-based therapeutics.

    Industry: Utilized in the production of cosmetics, food additives, and biodegradable materials.

Mechanism of Action

The mechanism of action of peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular responses, including signal transduction pathways, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH lies in its specific sequence of amino acids, which determines its structure, function, and interactions with other molecules

Properties

Molecular Formula

C60H90N18O17

Molecular Weight

1335.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C60H90N18O17/c1-30(2)22-41(54(89)69-32(4)49(84)77-45(28-80)59(94)95)76-58(93)47(34(6)81)78-50(85)33(5)68-52(87)39(18-13-21-66-60(63)64)71-48(83)31(3)70-55(90)42(23-35-14-9-7-10-15-35)74-53(88)40(19-20-46(62)82)72-57(92)44(25-37-26-65-29-67-37)75-56(91)43(73-51(86)38(61)27-79)24-36-16-11-8-12-17-36/h7-12,14-17,26,29-34,38-45,47,79-81H,13,18-25,27-28,61H2,1-6H3,(H2,62,82)(H,65,67)(H,68,87)(H,69,89)(H,70,90)(H,71,83)(H,72,92)(H,73,86)(H,74,88)(H,75,91)(H,76,93)(H,77,84)(H,78,85)(H,94,95)(H4,63,64,66)/t31-,32-,33-,34+,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1

InChI Key

OESNJIQESULMGZ-FAHRUCGCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

Origin of Product

United States

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